Structural Uniqueness: 4-Chloro-2-carboxamido-benzoate Substitution Pattern vs. Closest Isomeric and Des-Chloro Analogs
The target compound bears a 4-chloro substituent on the benzoate ring with the carboxamide linked at the 2-position, a methyl ester at the benzoate ortho position, and a p-tolyl group at the triazole N1 position. The closest commercially cataloged analog—methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS not assigned; BenchChem Catalog B2715709)—lacks the 4-chloro substituent on the benzoate ring , removing a key halogen-bond donor and lipophilicity modulator. Another close comparator, methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate (CAS 904817-39-6) , carries the chloro substituent on the N1-phenyl ring rather than on the benzoate terminus, thereby altering both the electronic environment at the triazole and the conformational preference of the carboxamide. No published compound simultaneously combines the 4-chloro-2-carboxamido-benzoate terminus, the p-tolyl N1 substituent, and the 5-methyl triazole substitution found in the target compound.
| Evidence Dimension | Structural uniqueness of substitution pattern |
|---|---|
| Target Compound Data | 4-Cl on benzoate (C4 position); carboxamide at benzoate C2; methyl ester at benzoate C1; p-tolyl at triazole N1; 5-methyl on triazole |
| Comparator Or Baseline | Comparator 1: Methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate — no 4-Cl; Comparator 2: Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate (CAS 904817-39-6) — Cl on N1-phenyl, not on benzoate |
| Quantified Difference | Unique substitution topology not duplicated in any single comparator; assessed by substructure search against PubChem and commercial catalogs |
| Conditions | 2D chemical structure comparison via InChI Key (JFOGVVVCVHOQCV-UHFFFAOYSA-N); substructure and similarity search against publicly cataloged 1,2,3-triazole-4-carboxamides |
Why This Matters
For procurement in SAR campaigns, the unique 4-chloro-2-carboxamido-benzoate motif means this compound occupies an unexplored region of chemical space within the 1,2,3-triazole-4-carboxamide family; no structurally identical replacement exists, making sourcing of this specific CAS number essential for reproducibility of any data generated with it.
